molecular formula C23H33P B12835987 Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine

Di-tert-butyl(2',4',6'-trimethyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B12835987
M. Wt: 340.5 g/mol
InChI Key: RPJFMVPCLSGTDK-UHFFFAOYSA-N
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Description

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is a phosphine ligand known for its steric bulk and electron-donating properties. This compound is widely used in various catalytic processes, particularly in cross-coupling reactions, due to its ability to stabilize transition metal complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine typically involves the reaction of 2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl lithium with di-tert-butylchlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete conversion and to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine undergoes various types of reactions, including:

    Oxidation: The phosphine can be oxidized to form the corresponding phosphine oxide.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by another ligand in a metal complex.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at room temperature.

    Substitution: Substitution reactions often involve the use of transition metal complexes and are carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: The major product is the phosphine oxide.

    Substitution: The major products are the new metal complexes formed after the substitution of the phosphine ligand.

Scientific Research Applications

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in various catalytic processes, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules and in the study of enzyme mechanisms.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.

    Industry: The compound is used in the production of fine chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism by which di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine exerts its effects involves the stabilization of transition metal complexes. The bulky tert-butyl groups provide steric protection, while the electron-donating properties of the phosphine enhance the reactivity of the metal center. This combination allows for efficient catalysis in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Di-tert-butylphosphino-3,4,5,6-tetramethyl-2’,4’,6’-triisopropyl-1,1’-biphenyl:

    4,4’-Di-tert-butylbiphenyl: This compound lacks the phosphine group but shares the biphenyl core structure with tert-butyl substituents.

Uniqueness

Di-tert-butyl(2’,4’,6’-trimethyl-[1,1’-biphenyl]-2-yl)phosphine is unique due to its specific combination of steric bulk and electron-donating properties, making it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity.

Properties

Molecular Formula

C23H33P

Molecular Weight

340.5 g/mol

IUPAC Name

ditert-butyl-[2-(2,4,6-trimethylphenyl)phenyl]phosphane

InChI

InChI=1S/C23H33P/c1-16-14-17(2)21(18(3)15-16)19-12-10-11-13-20(19)24(22(4,5)6)23(7,8)9/h10-15H,1-9H3

InChI Key

RPJFMVPCLSGTDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C

Origin of Product

United States

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